molecular formula C17H22F4N4OS B10961410 4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10961410
M. Wt: 406.4 g/mol
InChI Key: QVOZZERBVAOKSV-UHFFFAOYSA-N
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Description

4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a diethylamino group, and a tetrafluoroethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamino group is introduced to the triazole ring.

    Attachment of the Tetrafluoroethoxy-Substituted Phenyl Group: This step can be carried out through electrophilic aromatic substitution or coupling reactions using appropriate fluorinated phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The triazole ring and tetrafluoroethoxy-substituted phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(DIETHYLAMINO)PROPYLAMINE: A related compound with similar diethylamino functionality.

    1,2,4-TRIAZOLE DERIVATIVES: Compounds with similar triazole rings but different substituents.

    FLUOROAROMATIC COMPOUNDS: Compounds with similar fluorinated aromatic rings.

Uniqueness

4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C17H22F4N4OS

Molecular Weight

406.4 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22F4N4OS/c1-3-24(4-2)9-6-10-25-14(22-23-16(25)27)12-7-5-8-13(11-12)26-17(20,21)15(18)19/h5,7-8,11,15H,3-4,6,9-10H2,1-2H3,(H,23,27)

InChI Key

QVOZZERBVAOKSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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